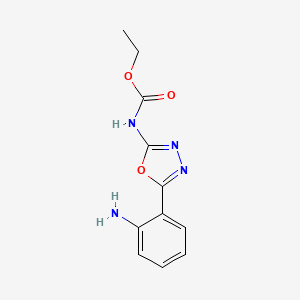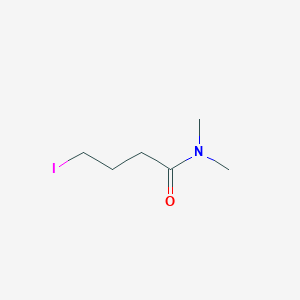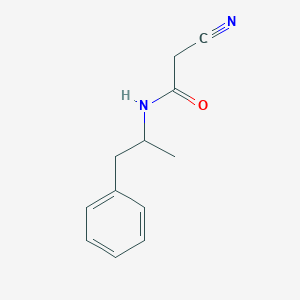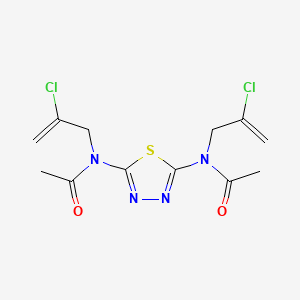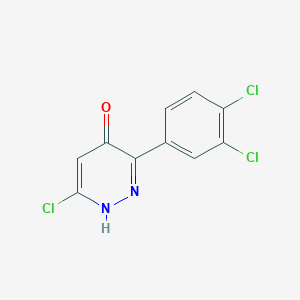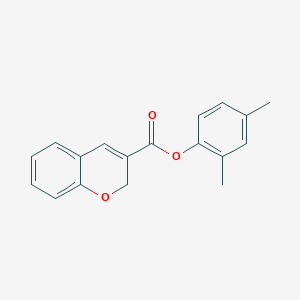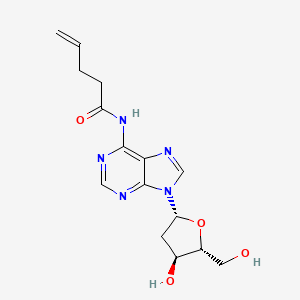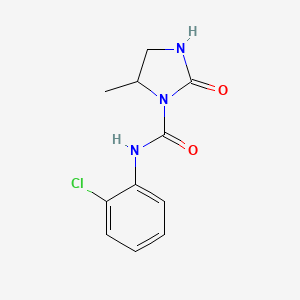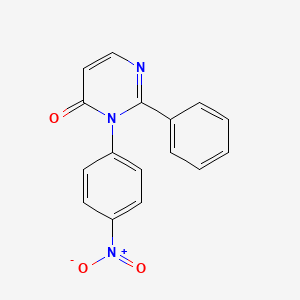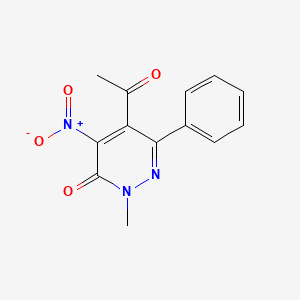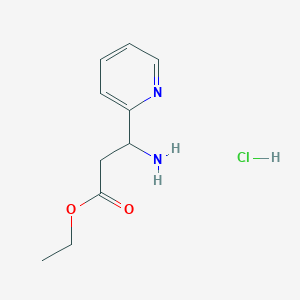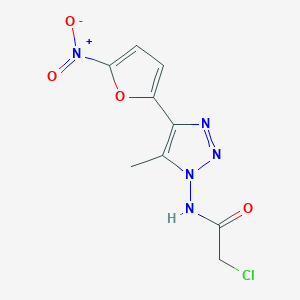
2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The nitrofuran moiety may contribute to its antimicrobial activity by generating reactive oxygen species that damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(5-methyl-4-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-1-yl)acetamide: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C9H8ClN5O4 |
|---|---|
Peso molecular |
285.64 g/mol |
Nombre IUPAC |
2-chloro-N-[5-methyl-4-(5-nitrofuran-2-yl)triazol-1-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O4/c1-5-9(6-2-3-8(19-6)15(17)18)11-13-14(5)12-7(16)4-10/h2-3H,4H2,1H3,(H,12,16) |
Clave InChI |
QKPQPEOETNTXKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1NC(=O)CCl)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
